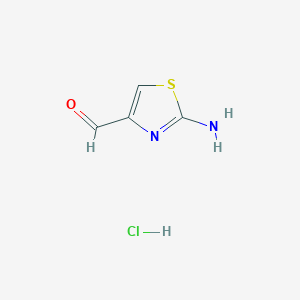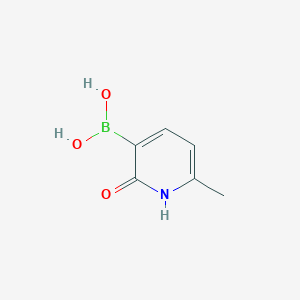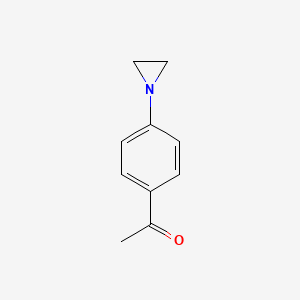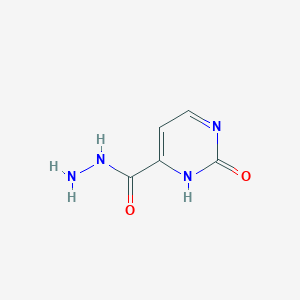![molecular formula C7H14N2S B11920048 8-Thia-1,2-diazaspiro[4.5]decane CAS No. 57215-40-4](/img/structure/B11920048.png)
8-Thia-1,2-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Thia-1,2-diazaspiro[45]decane is a heterocyclic compound that contains sulfur and nitrogen atoms within its spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Thia-1,2-diazaspiro[4.5]decane typically involves the reaction of suitable precursors under specific conditions. One common method involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the spirocyclic scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Thia-1,2-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic structure.
Aplicaciones Científicas De Investigación
8-Thia-1,2-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s stability and reactivity make it useful in developing new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 8-Thia-1,2-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit enzymes like TYK2 and JAK1, which are involved in inflammatory pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.
Comparación Con Compuestos Similares
8-Thia-1,2-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one: This compound has similar spirocyclic features but lacks the sulfur atom, making it less versatile in certain reactions.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound has additional nitrogen atoms, which can influence its reactivity and biological activity.
The uniqueness of 8-Thia-1,2-diazaspiro[4
Propiedades
Número CAS |
57215-40-4 |
|---|---|
Fórmula molecular |
C7H14N2S |
Peso molecular |
158.27 g/mol |
Nombre IUPAC |
8-thia-1,2-diazaspiro[4.5]decane |
InChI |
InChI=1S/C7H14N2S/c1-4-8-9-7(1)2-5-10-6-3-7/h8-9H,1-6H2 |
Clave InChI |
SYJCOMQBKKHJAF-UHFFFAOYSA-N |
SMILES canónico |
C1CNNC12CCSCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one](/img/structure/B11919967.png)
![2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B11919975.png)

![4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11919988.png)







![7H-Indeno[5,6-b]furan](/img/structure/B11920046.png)
![2h-Isoxazolo[3,4,5-de]isoquinoline](/img/structure/B11920056.png)
![8-Azaspiro[4.5]decan-1-amine](/img/structure/B11920058.png)
